molecular formula C18H16N2O4 B2676785 N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide CAS No. 851989-23-6

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide

Cat. No.: B2676785
CAS No.: 851989-23-6
M. Wt: 324.336
InChI Key: QFMSKSSKWNFYFS-UHFFFAOYSA-N
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Description

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, also known as APAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAP is a derivative of benzooxazole, a heterocyclic compound that is commonly used in the pharmaceutical industry. In

Scientific Research Applications

Anticancer Potential

A series of compounds similar in structure to N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide have been synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives exhibited higher activity compared to some reference drugs, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Effects

Another area of application is in the development of antimicrobial and antifungal agents. Compounds with a similar backbone structure demonstrated significant inhibition against a range of bacterial and fungal strains. This includes activity against Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential. These findings are crucial for developing new antimicrobial agents in the face of rising antibiotic resistance (Bikobo et al., 2017).

Anticonvulsant Activity

Research has also extended into the neurological domain, where derivatives of this compound have been tested for their anticonvulsant properties. These studies have led to the identification of compounds with significant anticonvulsant activity, offering a promising avenue for the development of new treatments for epilepsy and other seizure disorders (Aktürk et al., 2002).

Histone Deacetylase Inhibition

One of the most promising areas of application is in the modulation of histone acetylation, where compounds of this class have been found to act as histone deacetylase (HDAC) inhibitors. This activity is significant for cancer treatment, as HDAC inhibitors can induce hyperacetylation of histones, leading to the activation of genes that suppress growth and induce apoptosis in cancer cells. This mechanism highlights the potential of this compound derivatives in the development of novel anticancer therapies (Kraker et al., 2003).

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSKSSKWNFYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320583
Record name N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681051
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851989-23-6
Record name N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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